Technical Whitepaper: Pteroyltyrosine – Structural Characterization and Therapeutic Utility
Technical Whitepaper: Pteroyltyrosine – Structural Characterization and Therapeutic Utility
Executive Summary
Pteroyltyrosine (Pteroyl-L-tyrosine) is a synthetic folate analog in which the glutamic acid moiety of naturally occurring folic acid (pteroylglutamic acid) is replaced by L-tyrosine. While structurally similar to folic acid, this modification alters its physicochemical properties while retaining high affinity for Folate Receptor Alpha (FR
Pteroyltyrosine has emerged as a critical targeting ligand in precision medicine. It serves as the recognition scaffold for Pafolacianine (OTL-0038), an FDA-approved intraoperative fluorescent imaging agent used to detect ovarian cancer lesions. This guide provides a comprehensive technical analysis of pteroyltyrosine, covering its chemical structure, synthesis protocols, analytical characterization, and mechanism of action.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
Pteroyltyrosine is a conjugate of pteroic acid and L-tyrosine. Its structure is composed of three distinct functional domains: the pterin ring (heterocyclic base), the p-aminobenzoic acid (PABA) linker, and the L-tyrosine amino acid.
Nomenclature and Identifiers
| Property | Data |
| Common Name | Pteroyl-L-tyrosine |
| IUPAC Name | (2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
| CAS Number | 76910-23-1 |
| Molecular Formula | C |
| Molecular Weight | 475.46 g/mol |
| Exact Mass | 475.1604 |
| Stereochemistry | L-isomer (S-configuration at the |
Structural Connectivity
The molecule is formed via an amide linkage between the carboxyl group of the PABA moiety and the
Figure 1: Structural connectivity of Pteroyltyrosine, highlighting the modular assembly of the pteroic acid core and the tyrosine effector.
Physicochemical Properties[5][6][7][9]
Understanding the physicochemical behavior of pteroyltyrosine is essential for formulation and synthesis.
| Property | Value / Characteristic | Notes |
| Appearance | Yellow to buff-colored powder | Characteristic of pteridine derivatives. |
| Solubility | Low in water and acidic pH; Soluble in dilute NaOH/KOH and DMSO. | The phenolic -OH (pKa ~10) and carboxylic acid (pKa ~2.2) allow solubility in basic media. |
| UV Absorbance | Pterin ring absorption. | |
| Stability | Light sensitive; susceptible to oxidation. | Similar to folic acid; cleavage of the C9-N10 bond can occur under oxidative stress. |
Synthesis Protocol
The synthesis of pteroyltyrosine presents challenges due to the poor solubility of the pterin precursor. The most robust method involves the condensation of 6-formylpterin with p-aminobenzoyl-L-tyrosine, followed by reduction.
Experimental Workflow (Method B - Reductive Amination)
Reagents:
-
p-Aminobenzoyl-L-tyrosine methyl ester (PABA-Tyr-OMe)
-
Trifluoroacetic acid (TFA) / Glacial Acetic Acid (HOAc)[1]
-
0.1 N NaOH (Hydrolysis)[1]
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Dissolve 6-formylpterin and PABA-Tyr-OMe (1:1 molar ratio) in a mixture of TFA/HOAc (1:1 v/v). The use of TFA is critical to solubilize the pterin.
-
Stir at room temperature for 2–4 hours.
-
Evaporate solvents in vacuo to yield the imine intermediate.[1]
-
-
Reduction:
-
Suspend the residue in glacial acetic acid.
-
Add dimethylamine borane (1.2 equivalents). Stir for 1 hour. This reduces the C=N bond to the stable C-N amine linkage (N10 position).
-
Precipitate the product (Pteroyl-L-tyrosine methyl ester) by adding diethyl ether or neutralizing.
-
-
Hydrolysis (De-esterification):
-
Dissolve the methyl ester in degassed 0.1 N NaOH (argon sparged to prevent oxidation).
-
Stir at ambient temperature for 2 hours.
-
Acidify carefully with dilute HCl to pH ~3.0 to precipitate the free acid Pteroyl-L-tyrosine .
-
Collect by filtration, wash with water/acetone, and dry under vacuum.
-
Figure 2: Synthetic pathway for Pteroyl-L-tyrosine via reductive amination.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Molecular Ion:
Da. -
Fragmentation Pattern (MS/MS):
-
Loss of Tyrosine moiety: Cleavage at the amide bond.
-
Pteroic acid fragment: m/z ~312.
-
Pterin fragment: m/z ~178 (if cleavage occurs at C9-N10).
-
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent: DMSO-
(due to solubility constraints). -
Key Signals:
- ~8.65 ppm (s, 1H): Pterin C7-H (Characteristic singlet).[1]
- ~6.6–7.6 ppm (m, 8H): Overlapping aromatic protons from PABA (AA'BB' system) and Tyrosine (AA'BB' system).
-
~4.5 ppm (s, 2H): C9-Methylene protons (
bridge). -
~4.3 ppm (m, 1H): Tyrosine
-CH. -
~2.9–3.1 ppm (m, 2H): Tyrosine
-CH .
Biological Context & Applications[2][3][4][5][6][9][12][13][14]
Pteroyltyrosine is not merely a structural analog; it is a functional ligand designed to exploit the Folate Receptor Alpha (FR
Mechanism of Action
FR
Therapeutic & Diagnostic Utility
-
Tumor Imaging (Pafolacianine): Pteroyltyrosine is the targeting ligand for Pafolacianine (Cytalux). The tyrosine residue serves as the attachment point for the near-infrared dye (S0456). The conjugate binds FR
-positive cancer cells, allowing surgeons to visualize tumors in real-time. -
Drug Delivery: The free carboxylic acid of the tyrosine moiety can be further derivatized to attach cytotoxic payloads (e.g., chemotherapeutics), creating Small Molecule Drug Conjugates (SMDCs).
Figure 3: Mechanism of Folate Receptor-mediated internalization of Pteroyltyrosine conjugates.
References
-
US Patent 4337339A. Process for preparation of folic acid derivatives. (1982). Describes the synthesis of pteroyl-L-tyrosine via mixed anhydride and reductive amination methods. Link
-
FDA Drug Approval Package. Cytalux (Pafolacianine) Injection.[4] (2021).[5][6][4] Pharmacology review detailing Pteroyl-L-tyrosine-S0456 as the active targeting agent. Link
-
Kelderhouse, L. E., et al. (2013). Development of a High Affinity Folate-Fluorescein Conjugate for Targeted Imaging of Cancer. Bioconjugate Chemistry. Discusses structure-activity relationships of folate analogs. Link
-
PubChem Compound Summary. Pteroyl-L-tyrosine (Analog search). National Center for Biotechnology Information. Link
Sources
- 1. US4337339A - Process for preparation of folic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Formylpterin|Xanthine Oxidase Inhibitor|CAS 712-30-1 [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
